

Navigating the Landscape of Difluoro-methylbenzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,5-Difluoro-4-methylbenzoic acid**

Cat. No.: **B027394**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

While a specific CAS number for **2,5-Difluoro-4-methylbenzoic acid** is not readily available in public databases, this technical guide provides comprehensive information on the closely related and structurally significant isomer, 3,6-Difluoro-2-methylbenzoic acid (CAS No. 140294-14-4). This document serves as a valuable resource for understanding the chemical properties, synthesis, and potential applications of this class of compounds in research and drug development.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for 3,6-Difluoro-2-methylbenzoic acid, providing a foundation for its use in experimental settings.

Property	Value	Reference
Molecular Formula	C ₈ H ₆ F ₂ O ₂	[1]
Molecular Weight	172.13 g/mol	[2]
Purity	≥98.0%	[3]

Table 1: Physicochemical Properties of 3,6-Difluoro-2-methylbenzoic acid

Spectroscopic Data	Value
Predicted ¹ H NMR	δ 7.15-7.25 (m, 1H), 7.35-7.45 (m, 1H), 2.40 (s, 3H)
Predicted ¹³ C NMR	δ 168.0 (C=O), 162.5 (d, $J=245$ Hz, CF), 159.5 (d, $J=250$ Hz, CF), 132.0 (d, $J=8$ Hz), 125.5 (d, $J=4$ Hz), 120.0 (dd, $J=20, 4$ Hz), 115.0 (d, $J=22$ Hz), 15.0 (CH ₃)
SMILES	CC1=C(C(=O)O)C=C(F)C=C1F
InChI	InChI=1S/C8H6F2O2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12)

Table 2: Spectroscopic and Structural Information for 3,6-Difluoro-2-methylbenzoic acid[1]

Synthesis and Experimental Protocols

The synthesis of fluorinated benzoic acid derivatives often involves multi-step processes. While a specific protocol for 3,6-Difluoro-2-methylbenzoic acid is not detailed in the provided search results, a general approach for the preparation of similar compounds, such as 4-bromo-2,5-difluorobenzoic acid, can be adapted.

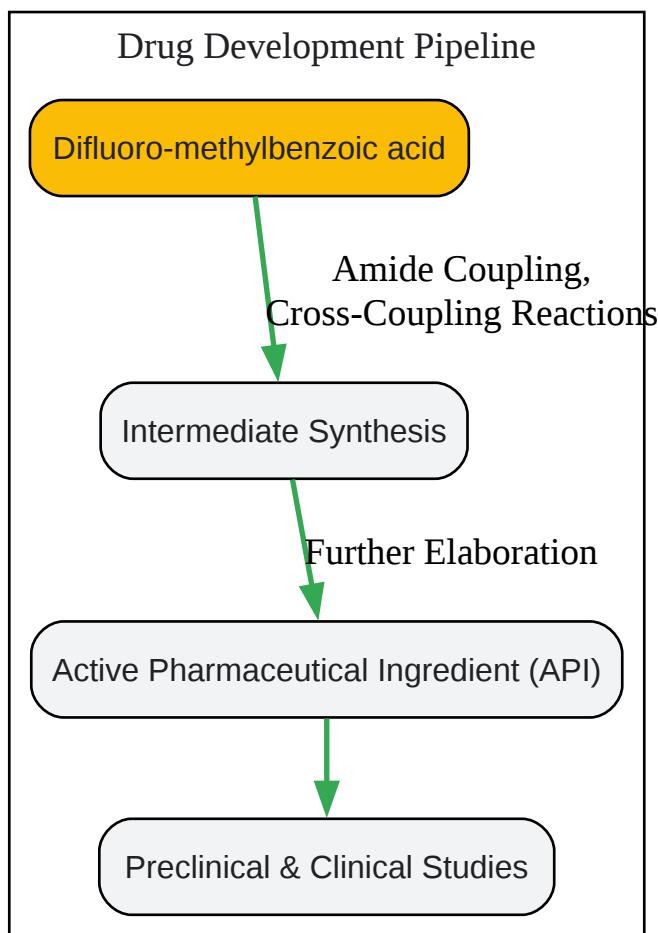
General Synthesis Approach for a Difluorobenzoic Acid Derivative:

A common synthetic route involves the lithiation of a dibromodifluorobenzene precursor followed by carboxylation.

Example Protocol: Synthesis of 4-bromo-2,5-difluorobenzoic acid[4]

- **Lithiation:** A solution of 1,4-dibromo-2,5-difluorobenzene in an ethereal solvent (e.g., diethyl ether) is cooled to -78°C.
- **n-Butyllithium** is added dropwise to the solution, leading to a lithium-halogen exchange.
- **Carboxylation:** Solid carbon dioxide (dry ice) is added to the reaction mixture.
- **Work-up:** The reaction is quenched with an aqueous acid solution (e.g., 1 M HCl).

- Extraction and Purification: The product is extracted with an organic solvent, washed, dried, and purified, typically by recrystallization.


[Click to download full resolution via product page](#)

Caption: General synthesis workflow for a difluorobenzoic acid.

Applications in Drug Discovery and Development

Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms. The presence of fluorine can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.^[5]

Derivatives of difluoro-methylbenzoic acid can serve as crucial intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).^{[3][5]} For instance, they can be utilized in coupling reactions to build larger molecular scaffolds.^[3] The benzoic acid moiety provides a handle for further chemical modifications, such as amide bond formation.

[Click to download full resolution via product page](#)

Caption: Role of difluoro-methylbenzoic acid in the drug development pipeline.

Conclusion

While the specific compound **2,5-Difluoro-4-methylbenzoic acid** remains elusive in terms of a dedicated CAS number and extensive documentation, the study of its isomers, such as 3,6-Difluoro-2-methylbenzoic acid, provides valuable insights for the scientific community. The data and protocols presented here offer a foundational understanding for researchers and professionals in drug development, highlighting the potential of this class of molecules as versatile building blocks in the creation of novel therapeutics. The unique electronic properties imparted by fluorine substituents continue to make these compounds attractive targets for synthesis and biological evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2,5-difluoro-4-methylbenzoic acid (C8H6F2O2) [pubchemlite.lcsb.uni.lu]
- 2. 2,4-Difluoro-5-methylbenzoic acid | C8H6F2O2 | CID 10975945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Difluoro-4-methylbenzoic acid - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbino.com]
- To cite this document: BenchChem. [Navigating the Landscape of Difluoro-methylbenzoic Acids: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027394#2-5-difluoro-4-methylbenzoic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com